molecular formula C13H8Br2F2O B6287188 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene CAS No. 2586127-01-5

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene

Cat. No. B6287188
CAS RN: 2586127-01-5
M. Wt: 378.01 g/mol
InChI Key: IEVHFTFOWWJIFO-UHFFFAOYSA-N
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Description

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene is an organic compound with the molecular formula C13H10Br2O . It is a brominated derivative of benzene, which is a colorless liquid with lachrymatory properties .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which is the carbon atom next to the benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . For instance, N-bromosuccinimide (NBS) can be used in a free radical reaction to introduce bromine atoms .


Molecular Structure Analysis

The molecule consists of a benzene ring substituted with a bromomethyl group and a bromobenzyl group linked via an oxygen atom . The presence of bromine atoms and the benzene ring contribute to the overall structure and reactivity of the molecule.


Chemical Reactions Analysis

Reactions involving this compound can occur at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halide . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Mechanism of Action

The mechanism of action for reactions involving this compound often involves the generation of a free radical or a carbocation at the benzylic position . This can then undergo various reactions, such as substitution or addition, depending on the conditions and the reagents used .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in organic synthesis, given its reactivity at the benzylic position . Additionally, further studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile. It would also be interesting to investigate its behavior in various chemical reactions and under different conditions.

properties

IUPAC Name

1-bromo-2-[(4-bromophenyl)methoxy]-3,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2F2O/c14-9-3-1-8(2-4-9)7-18-13-10(15)5-6-11(16)12(13)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVHFTFOWWJIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene

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